The synthesis of miriplatin has evolved over time, with recent improvements focusing on enhancing yield and safety. The primary method involves the reaction of platinum(II) iodide complex with silver myristate in an aqueous medium. A notable synthesis route includes:
Miriplatin's molecular formula is , with a molecular weight of approximately 763.99 g/mol. The structure features a platinum center coordinated to two myristate ligands and a cyclohexanediamine moiety, which enhances its lipophilicity and solubility in oily media:
This structure allows for effective interaction with cellular components, enhancing its therapeutic potential against tumors .
Miriplatin undergoes various chemical reactions that are crucial for its function as an antitumor agent:
These reactions are fundamental to its mechanism of action and therapeutic efficacy.
Miriplatin exerts its antitumor effects primarily through the following mechanisms:
Miriplatin has been primarily investigated for its use in treating hepatocellular carcinoma through transcatheter arterial chemoembolization (TACE). Its formulation allows for targeted delivery directly into the tumor vasculature, maximizing local drug concentration while minimizing systemic side effects. Research has also explored its use in combination therapies and novel formulations such as liposomes to improve efficacy against various cancers .
Miriplatin (cis-[(1R,2R)-1,2-cyclohexanediamine-N,N'] [myristate-O,O'] platinum(II)) represents a strategic advancement in platinum-based anticancer agents designed specifically for transarterial chemoembolization (TACE). Its molecular structure incorporates two myristate (tetradecanoate) ester chains bound to the platinum center, conferring exceptional lipophilicity with a partition coefficient (log P) > 5.0 [1] [9]. This physicochemical property directly addresses a critical limitation of conventional platinum drugs (e.g., cisplatin) in locoregional therapy: rapid systemic washout from tumor tissue. The lipophilicity enables sustained intratumoral retention when formulated in oil-based carriers like Lipiodol® (ethiodized poppyseed oil), creating a drug depot that gradually releases active platinum species [2] [6].
The rationale extends beyond pharmacokinetics. Hepatocellular carcinoma (HCC) derives >80% of its blood supply from the hepatic artery, unlike healthy parenchyma fed primarily by the portal vein. Miriplatin’s design leverages this pathophysiology—lipiodol emulsions delivered arterially accumulate selectively in tumor vasculature. Subsequent embolization induces ischemia while the lipophilic complex hydrolyzes intracellularly to release cytotoxic dichloro(cyclohexane-1,2-diamine)platinum(II) species. These metabolites form DNA crosslinks but with delayed kinetics compared to hydrophilic analogs, potentially reducing systemic exposure and off-target toxicity [3] [10]. In vitro studies confirm sustained cytotoxicity against HCC cell lines (e.g., HepG2, Huh7) with half-maximal inhibitory concentrations (IC₅₀) comparable to cisplatin but with prolonged exposure effects [1] [9].
Table 1: Key Physicochemical Properties of Miriplatin
Property | Specification | Therapeutic Implication |
---|---|---|
Molecular Formula | C₃₄H₆₆N₂O₄Pt | Defines structural integrity |
Lipophilicity (log P) | >5.0 | Enhanced lipid carrier compatibility |
Water Solubility | <0.00260 mg/mL | Minimizes systemic leakage during TACE |
Activation Mechanism | Hydrolysis of myristate esters | Tumor-specific activation |
The development of miriplatin is contextualized within three generations of platinum-based chemotherapeutics:
Table 2: Generational Evolution of Platinum Anticancer Agents
Generation | Prototype Agent | Key Structural Features | Clinical Limitations |
---|---|---|---|
First | Cisplatin | Neutral, square-planar Pt(II) | Nephrotoxicity, rapid systemic clearance |
Second | Oxaliplatin | DACH carrier ligand | Neurotoxicity, limited HCC efficacy |
Third | Miriplatin | Myristate ester chains | Limited to locoregional administration |
Miriplatin occupies a specialized niche in managing intermediate-stage hepatocellular carcinoma (HCC), defined by the Barcelona Clinic Liver Cancer (BCLC) staging system as large or multinodular tumors without vascular invasion or extrahepatic spread. TACE—combining targeted chemotherapy and arterial embolization—is the standard first-line intervention for this cohort [2] [7]. Miriplatin/Lipiodol suspensions (e.g., Miripla®) are administered via superselective catheterization of tumor-feeding arteries. The emulsion’s viscosity facilitates proximal embolization, while miriplatin’s lipophilicity sustains tumor platinum concentrations >14 days post-procedure, as quantified in resected human HCC specimens [6] [10].
Comparative clinical studies reveal nuanced advantages:
Table 3: Miriplatin vs. Other TACE Chemotherapeutic Agents
Agent | Formulation | Tumor Retention | Response Rate (mRECIST) | Innovation Potential |
---|---|---|---|---|
Doxorubicin | Lipiodol emulsion | 5–7 days | 35–40% | Limited by cardiotoxicity |
Cisplatin | Lipiodol emulsion | 3–5 days | 20–25% | High systemic exposure |
Miriplatin | Lipiodol suspension | >14 days | 25–30% | Nanoparticles for systemic use |
Emerging research explores miriplatin beyond TACE. Ultrasmall miriplatin dots (uPtDs) encapsulated in integrin α5-targeting nanoparticles suppress triple-negative breast cancer metastasis by inducing catastrophic DNA damage in circulating tumor cells (CTCs) and cancer stem-like cells—effects unattainable with cisplatin at equivalent doses [4]. This exemplifies a paradigm shift: leveraging miriplatin’s core chemistry for nanotechnology-driven systemic applications while retaining its mechanistic uniqueness among platinum agents.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3